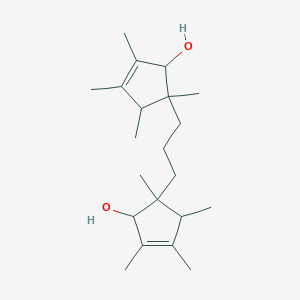
5,5'-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol): is a complex organic compound characterized by its unique structure, which includes two cyclopentene rings connected by a propane-1,3-diyl linker Each cyclopentene ring is substituted with four methyl groups and a hydroxyl group, making it a highly substituted and sterically hindered molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol) typically involves the following steps:
Formation of the Cyclopentene Rings: The cyclopentene rings can be synthesized through a series of reactions starting from simple alkenes or dienes. These reactions often involve cyclization processes catalyzed by acids or bases.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Propane-1,3-diyl Linker: The propane-1,3-diyl linker is introduced through a coupling reaction, often using reagents like Grignard reagents or organolithium compounds.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halogens or sulfonates are commonly used.
Addition: The double bonds in the cyclopentene rings can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), sulfonates.
Addition: Halogens, hydrogen gas, electrophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, sulfonated compounds.
Addition: Halogenated cyclopentanes, hydrogenated cyclopentanes.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It can be incorporated into polymers and resins to improve their mechanical and thermal properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and metabolic pathways.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: The compound may have potential therapeutic applications due to its ability to interact with biological targets.
Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Polymer Production: The compound can be used as a monomer or cross-linking agent in the production of high-performance polymers.
Coatings and Adhesives: It can be incorporated into coatings and adhesives to enhance their durability and adhesion properties.
Mécanisme D'action
The mechanism of action of 5,5’-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the sterically hindered structure allow it to form strong hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can lead to the inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling pathways. The compound’s ability to undergo various chemical reactions also enables it to participate in metabolic processes and biochemical transformations.
Comparaison Avec Des Composés Similaires
5,5’-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde): This compound has a similar structure but with benzaldehyde groups instead of cyclopentene rings.
5,5’-(Propane-2,2-diyl)bis(2-hydroxyisophthalaldehyde): Similar structure with isophthalaldehyde groups.
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar in having multiple methyl groups but with a siloxane backbone.
Uniqueness:
Steric Hindrance: The high degree of substitution with methyl groups provides significant steric hindrance, affecting its reactivity and interactions.
Hydroxyl Groups: The presence of hydroxyl groups allows for hydrogen bonding and increased solubility in polar solvents.
Cyclopentene Rings: The cyclopentene rings provide rigidity and unique electronic properties compared to aromatic rings.
Propriétés
Numéro CAS |
108344-73-6 |
|---|---|
Formule moléculaire |
C21H36O2 |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
5-[3-(2-hydroxy-1,3,4,5-tetramethylcyclopent-3-en-1-yl)propyl]-2,3,4,5-tetramethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C21H36O2/c1-12-14(3)18(22)20(7,16(12)5)10-9-11-21(8)17(6)13(2)15(4)19(21)23/h16-19,22-23H,9-11H2,1-8H3 |
Clé InChI |
UJQGTVGUPZDHQW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C(C(C1(C)CCCC2(C(C(=C(C2O)C)C)C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
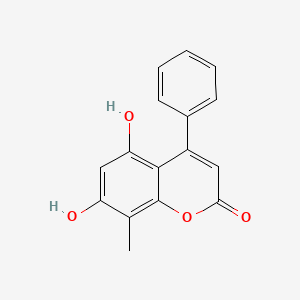
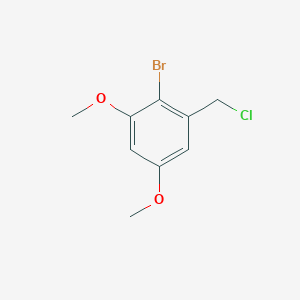
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
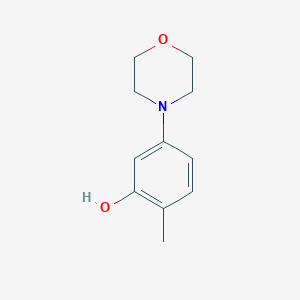
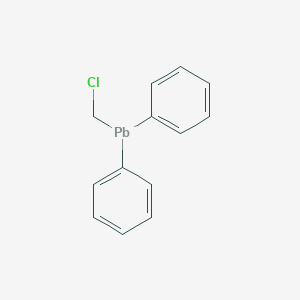
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)
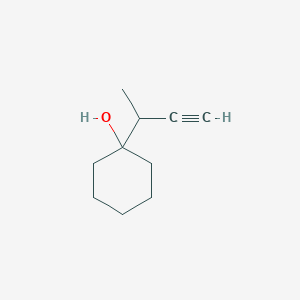
![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)


